2,2''-[(4-Hydroxyfenyl)methyleen]bis(4-{(E)-[(5-methyl-1H-tetrazool1-YL)imino]methyl}fenol)
Overview
Description
2,2’'-[(4-Hydroxyfenyl)methyleen]bis(4-{(E)-[(5-methyl-1H-tetrazool1-YL)imino]methyl}fenol) is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes hydroxyphenyl and tetrazole groups, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’'-[(4-Hydroxyfenyl)methyleen]bis(4-{(E)-[(5-methyl-1H-tetrazool1-YL)imino]methyl}fenol) typically involves multiple steps, starting with the preparation of the hydroxyphenyl and tetrazole intermediates. These intermediates are then coupled through a series of condensation reactions under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2,2’'-[(4-Hydroxyfenyl)methyleen]bis(4-{(E)-[(5-methyl-1H-tetrazool1-YL)imino]methyl}fenol) undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl groups yields quinones, while reduction of the imino groups produces amines.
Scientific Research Applications
2,2’'-[(4-Hydroxyfenyl)methyleen]bis(4-{(E)-[(5-methyl-1H-tetrazool1-YL)imino]methyl}fenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,2’'-[(4-Hydroxyfenyl)methyleen]bis(4-{(E)-[(5-methyl-1H-tetrazool1-YL)imino]methyl}fenol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl and tetrazole groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’'-[(4-Hydroxyphenyl)methylene]bis(4-{(E)-[(5-methyl-1H-tetrazol-1-yl)imino]methyl}phenol)
- 2,2’'-[(4-Hydroxyphenyl)methylene]bis(4-{(E)-[(5-methyl-1H-tetrazol-1-yl)imino]methyl}phenol)
Uniqueness
Compared to similar compounds, 2,2’'-[(4-Hydroxyfenyl)methyleen]bis(4-{(E)-[(5-methyl-1H-tetrazool1-YL)imino]methyl}fenol) stands out due to its specific structural features and the presence of both hydroxyphenyl and tetrazole groups
Properties
IUPAC Name |
2-[[2-hydroxy-5-[(Z)-(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(E)-(5-methyltetrazol-1-yl)iminomethyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N10O3/c1-15-28-30-32-34(15)26-13-17-3-9-23(37)21(11-17)25(19-5-7-20(36)8-6-19)22-12-18(4-10-24(22)38)14-27-35-16(2)29-31-33-35/h3-14,25,36-38H,1-2H3/b26-13-,27-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUJRJMLDHEMRX-VVCLLGATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1/N=C/C2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)/C=N\N5C(=NN=N5)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946228 | |
Record name | 2,2'-[(4-Hydroxyphenyl)methylene]bis(4-{[(5-methyl-1H-tetrazol-1-yl)amino]methylidene}cyclohexa-2,5-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235106-62-4 | |
Record name | 2,2'-[(4-Hydroxyphenyl)methylene]bis(4-{[(5-methyl-1H-tetrazol-1-yl)amino]methylidene}cyclohexa-2,5-dien-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.